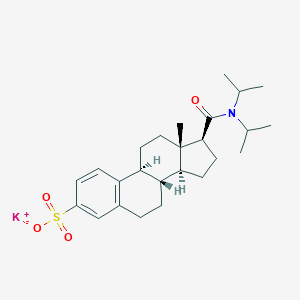
17-(N,N-Diisopropylcarbamoyl)estra-1,3,5(10)-triene-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-(N,N-Diisopropylcarbamoyl)estra-1,3,5(10)-triene-3-sulfonic acid, commonly known as ICI 182,780, is a synthetic compound that acts as a potent estrogen receptor antagonist. It has been extensively studied in scientific research for its potential use in breast cancer treatment, as well as its effects on other estrogen-related diseases.
Mechanism Of Action
ICI 182,780 acts as a competitive antagonist of the estrogen receptor, preventing the binding of estrogen to the receptor and thereby blocking its downstream effects. This mechanism of action has been shown to be highly effective in inhibiting the growth and proliferation of estrogen-dependent breast cancer cells.
Biochemical And Physiological Effects
The primary biochemical effect of ICI 182,780 is the inhibition of estrogen receptor signaling. This has been shown to result in decreased proliferation and increased apoptosis of breast cancer cells. Additionally, ICI 182,780 has been shown to have beneficial effects on bone density and may be useful in the treatment of osteoporosis.
Advantages And Limitations For Lab Experiments
One of the major advantages of ICI 182,780 in lab experiments is its high potency and specificity for the estrogen receptor. This allows for precise manipulation of estrogen signaling pathways in cell culture and animal models. However, one limitation of ICI 182,780 is its relatively short half-life, which may require frequent dosing in some experimental settings.
Future Directions
There are several potential future directions for research on ICI 182,780. One area of interest is the development of new analogs with improved pharmacokinetic properties and/or increased potency. Additionally, there is ongoing research into the use of ICI 182,780 in combination with other therapies for breast cancer treatment. Finally, there is interest in exploring the potential use of ICI 182,780 in other estrogen-related diseases beyond breast cancer.
Synthesis Methods
ICI 182,780 can be synthesized through a multistep process involving the reaction of estrone with various reagents to form the desired sulfonic acid group. The final product is purified through a series of chromatography techniques to obtain a high level of purity.
Scientific Research Applications
ICI 182,780 has been widely studied in scientific research for its potential use in breast cancer treatment. It has been shown to effectively block the estrogen receptor, which is known to play a significant role in the growth and progression of breast cancer. Additionally, ICI 182,780 has been investigated for its effects on other estrogen-related diseases such as endometriosis and osteoporosis.
properties
CAS RN |
131267-92-0 |
|---|---|
Product Name |
17-(N,N-Diisopropylcarbamoyl)estra-1,3,5(10)-triene-3-sulfonic acid |
Molecular Formula |
C25H36KNO4S |
Molecular Weight |
485.7 g/mol |
IUPAC Name |
potassium;(8S,9S,13S,14S,17S)-17-[di(propan-2-yl)carbamoyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-sulfonate |
InChI |
InChI=1S/C25H37NO4S.K/c1-15(2)26(16(3)4)24(27)23-11-10-22-21-8-6-17-14-18(31(28,29)30)7-9-19(17)20(21)12-13-25(22,23)5;/h7,9,14-16,20-23H,6,8,10-13H2,1-5H3,(H,28,29,30);/q;+1/p-1/t20-,21-,22+,23-,25+;/m1./s1 |
InChI Key |
QZADTSPYJZFWLE-VJZQHCJMSA-M |
Isomeric SMILES |
CC(C)N(C(C)C)C(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)S(=O)(=O)[O-])C.[K+] |
SMILES |
CC(C)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)S(=O)(=O)[O-])C.[K+] |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)S(=O)(=O)[O-])C.[K+] |
synonyms |
17-(N,N-diisopropylcarbamoyl)estra-1,3,5(10)-triene-3-sulfonic acid DETS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide](/img/structure/B238333.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B238342.png)
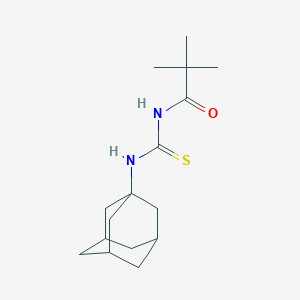
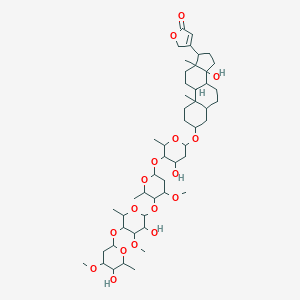
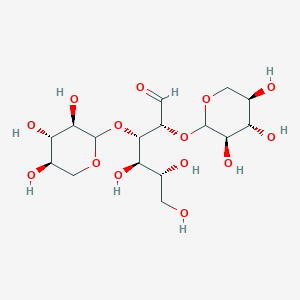
![3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B238352.png)
![2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238359.png)
![2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238366.png)
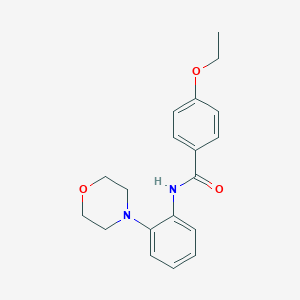
![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)
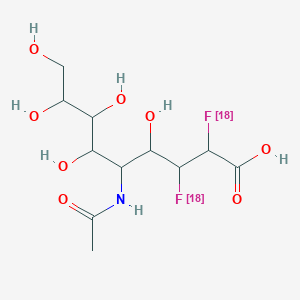
![5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)